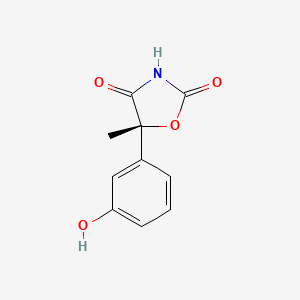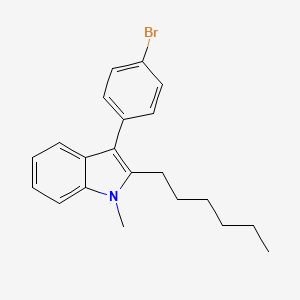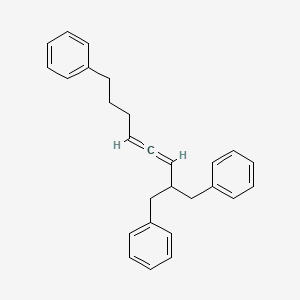
1,1'-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene is a complex organic compound characterized by its unique structure, which includes a conjugated diene system and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene typically involves the coupling of benzyl halides with dienes under specific conditions. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. These reactions require the presence of a palladium catalyst, a base, and appropriate solvents. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diene system into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings or the diene system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene involves its interaction with molecular targets through its conjugated diene system and benzene rings. These interactions can lead to various effects, such as:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The binding of the compound to its targets can activate or inhibit specific biochemical pathways, resulting in desired biological effects.
Comparison with Similar Compounds
1,1’-(1,3-Butadiene-1,4-diyl)dibenzene: This compound has a similar diene system but differs in the length and substitution pattern of the carbon chain.
1,1’-(2-Phenylbuta-1,3-diene-1,4-diyl)dibenzene: Another related compound with variations in the diene and benzene ring substitutions.
Uniqueness: 1,1’-(2-Benzylocta-3,4-diene-1,8-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its extended conjugation and specific substitution pattern make it valuable for applications requiring precise molecular interactions and stability.
Properties
CAS No. |
919285-13-5 |
|---|---|
Molecular Formula |
C27H28 |
Molecular Weight |
352.5 g/mol |
InChI |
InChI=1S/C27H28/c1(6-14-24-15-8-3-9-16-24)2-7-21-27(22-25-17-10-4-11-18-25)23-26-19-12-5-13-20-26/h2-5,8-13,15-21,27H,1,6,14,22-23H2 |
InChI Key |
YEHUEYXHBQWLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC=C=CC(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


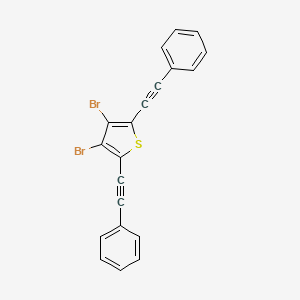
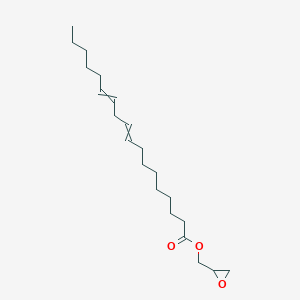
![Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]-](/img/structure/B14204587.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide](/img/structure/B14204593.png)
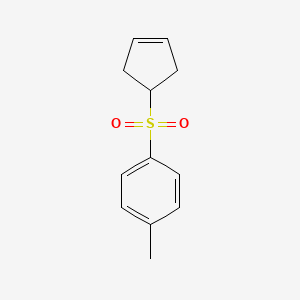
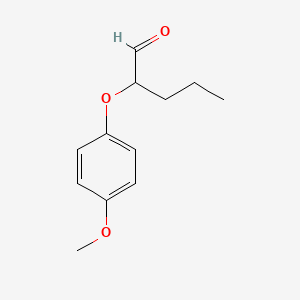
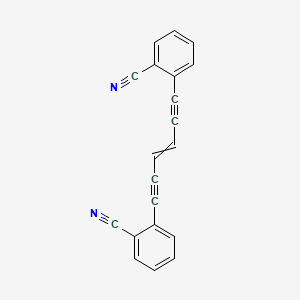
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)
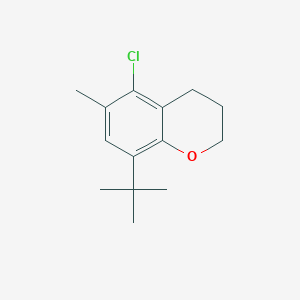
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
![4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide](/img/structure/B14204643.png)
![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)
